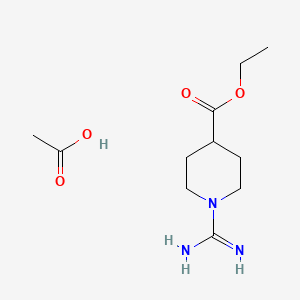

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Description

Properties

IUPAC Name |

acetic acid;ethyl 1-carbamimidoylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.C2H4O2/c1-2-14-8(13)7-3-5-12(6-4-7)9(10)11;1-2(3)4/h7H,2-6H2,1H3,(H3,10,11);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNECNVHKRNKUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-80-4 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(aminoiminomethyl)-, ethyl ester, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (CAS 1208081-80-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, registered under CAS number 1208081-80-4, is a heterocyclic compound featuring a piperidine core, an ethyl carboxylate group, and a guanidinium moiety formed as an acetate salt. The guanidinium group, a protonated form of guanidine, is a highly basic and polar functional group found in numerous biologically active molecules and pharmaceuticals. Its ability to form strong hydrogen bonds and interact with biological targets makes it a valuable pharmacophore in drug design. The piperidine ring is also a common scaffold in medicinal chemistry, providing a rigid framework for orienting functional groups. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and potential applications of this compound, synthesized from available chemical literature and supplier information.

Chemical and Physical Properties

Detailed experimental data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not extensively available in public literature. However, its fundamental properties can be derived from supplier information and analysis of its constituent functional groups.

| Property | Value | Source |

| CAS Number | 1208081-80-4 | [1] |

| Molecular Formula | C₁₁H₂₁N₃O₄ | [1] |

| Molecular Weight | 259.30 g/mol | [1] |

| Appearance | Likely a white to off-white crystalline solid, typical for organic salts. | Inferred from guanidine acetate properties[2][3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, due to the presence of the polar guanidinium acetate group. | Inferred from guanidine acetate properties[2][4] |

| Melting Point | Likely a relatively high melting point with decomposition, characteristic of organic salts. For comparison, guanidine acetate melts at 226-230 °C. | Inferred from guanidine acetate properties[2][3] |

| pKa | The guanidinium group is strongly basic with a pKa around 13.6, meaning it will be protonated at physiological pH. |

Chemical Structure:

Caption: Chemical structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Proposed Synthesis Pathway

While a specific patented synthesis for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not readily found in the literature, a plausible and efficient synthesis can be proposed based on established methods for guanidine formation. The most common and direct method involves the guanylation of a primary or secondary amine.

The logical precursor for this synthesis is Ethyl 4-aminopiperidine-1-carboxylate . The synthesis would proceed in two conceptual steps:

-

Guanylation: Reaction of Ethyl 4-aminopiperidine-1-carboxylate with a guanylating agent.

-

Salt Formation: Neutralization with acetic acid to yield the final acetate salt.

A common and industrially scalable method for guanylation is the reaction of an amine with cyanamide.

Caption: Proposed synthesis workflow.

Experimental Protocol (Hypothetical)

This protocol is a suggested starting point based on general procedures for the synthesis of guanidines from amines and cyanamide.[5][6][7] Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) would be necessary.

Step 1: Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate (Free Base)

-

Reaction Setup: To a solution of Ethyl 4-aminopiperidine-1-carboxylate in a suitable solvent (e.g., water or a polar organic solvent), add an aqueous solution of cyanamide. The reaction can be catalyzed by the addition of a Lewis acid such as scandium(III) triflate to proceed under mild conditions.[5]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the free base of Ethyl 1-carbamimidoylpiperidine-4-carboxylate.

Step 2: Formation of the Acetate Salt

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Acidification: Add a stoichiometric amount of glacial acetic acid to the solution.

-

Crystallization and Isolation: The acetate salt is expected to precipitate out of the solution upon addition of the acid or by cooling. The resulting solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield the final product, Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Analytical Characterization

Comprehensive analytical data for this specific compound is not publicly available. However, based on its structure, the following analytical techniques would be appropriate for its characterization.

High-Performance Liquid Chromatography (HPLC):

Guanidine-containing compounds can be analyzed by HPLC. Due to the polar and basic nature of the guanidinium group, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography with cation-exchange properties would be suitable separation modes.[1][8]

-

Column: A HILIC or a mixed-mode cation-exchange column.

-

Mobile Phase: A mixture of a polar organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium formate).[1]

-

Detection: UV detection at a low wavelength (around 195-210 nm) or by using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better sensitivity, as the chromophore is weak.[1][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), protons on the piperidine ring, and broad signals for the NH₂ protons of the guanidinium group.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester, the carbons of the piperidine ring, the ethyl group, and the central carbon of the guanidinium group.

Mass Spectrometry (MS):

Electrospray ionization (ESI) in positive ion mode would be the ideal technique to confirm the molecular weight of the cation (m/z = 200.16).

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the guanidinium group, C=O stretching of the ester, and C-N stretching vibrations.

Potential Applications and Fields of Research

While specific biological activity data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not published, its structural motifs suggest several potential areas of application in drug discovery and development.

-

Enzyme Inhibition: The guanidinium group is a well-known mimic of the side chain of arginine and can interact with active sites of enzymes that process arginine, such as nitric oxide synthases (NOS), protein arginine methyltransferases (PRMTs), and certain proteases.

-

Antimicrobial Agents: Guanidine-containing compounds have been investigated for their antimicrobial properties.

-

Scaffold for Combinatorial Chemistry: The piperidine-4-carboxylate scaffold is a versatile starting material for the synthesis of compound libraries for screening against various biological targets. The presence of the guanidine group adds a key interaction feature.

-

Anticancer Research: Various substituted piperidine derivatives have been evaluated for their cytotoxic activity against cancer cell lines.[10]

Safety and Handling

Specific safety data for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a compound of interest due to the presence of the biologically significant guanidinium and piperidine moieties. While detailed experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthesis offers a viable route for its preparation, and the outlined analytical methods provide a framework for its characterization. The potential applications in medicinal chemistry warrant further investigation into the biological activity of this and related compounds. As with any novel chemical, appropriate safety precautions should be taken during handling and storage.

References

-

HELIX Chromatography. HPLC Methods for analysis of Guanidine. [Link]

-

PubMed. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. [Link]

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

- Google Patents.

-

ResearchGate. Reaction of cyanamide with amine to synthesize guanidine. [Link]

- Google Patents.

-

MicroSolv. Guanidine analyzed with HPLC- AppNote. [Link]

-

MDPI. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]

-

J-STAGE. Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. [Link]

-

European Patent Office. EP 2978750 B1 - "SYNTHESIS OF DABIGATRAN". [Link]

-

Ataman Kimya. GUANIDINE ACETATE. [Link]

-

MicroSolv Technology Corporation. Guanidine analyzed with HPLC- AppNote. [Link]

-

PubMed. Synthesis, biological evaluation, and molecular modelling studies of novel Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylates against malaria vector Anopheles arabiensis. [Link]

-

University of Florida. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

-

ResearchGate. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. [Link]

-

ResearchGate. (PDF) HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. [Link]

- Google Patents.

-

Amerigo Scientific. Guanidine acetate salt (≥99%). [Link]

-

ResearchGate. Design and In Vitro Biological Evaluation of a Novel Organotin(IV) Complex with 1-(4-Carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione. [Link]

-

LookChem. Cas 593-87-3,Guanidine acetate. [Link]

-

RSC Publishing. One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. [Link]

- Google Patents.

-

PubChem. CID 21909729 | C3H8N3O2. [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. Guanidine acetate | 593-87-3 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Guanidine acetate salt (≥99%) - Amerigo Scientific [amerigoscientific.com]

- 5. Guanidine synthesis by guanylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 9. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]

- 10. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, a molecule of interest in pharmaceutical research and development. Due to a notable absence of published empirical data, this document synthesizes predicted properties with established analytical methodologies to offer a foundational understanding for researchers, scientists, and drug development professionals. This guide covers molecular structure, predicted physicochemical parameters such as solubility, pKa, and melting point, and outlines detailed protocols for their experimental determination. Furthermore, it addresses the stability, synthesis, and analytical characterization of the title compound, providing a robust framework for its evaluation.

Introduction

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a guanidine-containing piperidine derivative. The guanidinium group, being protonated at physiological pH, often imparts increased water solubility and the ability to participate in strong hydrogen bonding interactions, which are critical features for drug candidates. The piperidine ring provides a common scaffold in medicinal chemistry, and the ethyl ester moiety can influence properties such as lipophilicity and metabolic stability. The acetate salt form is frequently employed to improve the handling and solubility of basic compounds. A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement in any drug development pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and key identifiers.

Chemical Structure

The chemical structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate comprises the cationic Ethyl 1-carbamimidoylpiperidine-4-carboxylate and the acetate anion.

Caption: Chemical structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1208081-80-4[1] |

| Molecular Formula | C11H21N3O4 |

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | ethyl 1-carbamimidoylpiperidine-4-carboxylate;acetate |

| SMILES | CCOC(=O)C1CCN(CC1)C(=N)N.CC(=O)O |

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a compound's physicochemical properties. These predictions are crucial for early-stage drug development and for guiding experimental design. Various online tools and software can be used for these predictions.[2][3][4][]

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 150-170 | Influences solubility, dissolution rate, and stability. |

| Boiling Point (°C) | > 300 (decomposes) | Not highly relevant for a salt, decomposition is more likely. |

| Water Solubility | High | The presence of the guanidinium and acetate ions suggests high aqueous solubility. |

| LogP | ~ -1.5 | Indicates the compound is hydrophilic, which affects absorption and distribution. |

| pKa | Guanidinium: ~13.5Carboxylic Acid (Acetate): 4.76 | Governs the ionization state at different physiological pHs, impacting solubility, permeability, and receptor binding. |

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, the following experimental protocols are recommended.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure substance.

Caption: Workflow for melting point determination.[6][7][8][9]

Detailed Protocol:

-

Ensure the Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate sample is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10][11][12][13][14]

Detailed Protocol:

-

Add an excess amount of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

-

Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable groups.[15][16][17][18][19]

Detailed Protocol:

-

Calibrate a pH meter with standard buffers.

-

Dissolve an accurately weighed amount of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in a known volume of water or a suitable co-solvent system if solubility is a concern.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the acetate.

-

In a separate experiment, titrate a solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the guanidinium group.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Stability

The stability of a drug substance is a critical quality attribute. Stability studies are conducted to establish a re-test period and recommend storage conditions.[20][21][22][23][24]

Recommended Stability Studies:

-

Long-term stability: The compound should be stored under the recommended storage conditions (e.g., 25°C/60% RH) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Accelerated stability: The compound should be stored at elevated temperature and humidity (e.g., 40°C/75% RH) to predict the long-term stability.

-

Forced degradation: The compound should be exposed to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish the degradation pathways.

Analysis at each time point should include tests for appearance, assay, purity (related substances), and moisture content.

Synthesis

The synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate typically involves the guanylation of a piperidine precursor. A common method for the synthesis of guanidines is the reaction of an amine with a cyanamide derivative.[25][26][27][28][29]

Caption: General synthetic scheme for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity and purity of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. While specific data from suppliers should be requested, the following describes the expected outcomes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of the compound and for assay determination. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the piperidine ring protons, and the protons of the guanidinium group and the acetate counter-ion.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation. Electrospray ionization (ESI) in positive ion mode is a suitable technique and should show a prominent peak corresponding to the [M+H]⁺ of the Ethyl 1-carbamimidoylpiperidine-4-carboxylate cation.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate. While there is a clear need for empirical data to be generated and published for this compound, the information and protocols presented here offer a solid foundation for researchers and drug developers. The predicted properties suggest a hydrophilic molecule with a high degree of ionization at physiological pH. The outlined experimental procedures provide a clear path for the definitive characterization of its physicochemical profile, which is a critical step in its journey through the drug development process.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (2025-04-30). [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Propersea (Property Prediction). Propersea. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23). [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

-

SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Science Publishing. [Link]

-

ICH GUIDELINES FOR STABILITY. kk wagh college of pharmacy. [Link]

-

Ich guidelines for stability studies 1. Slideshare. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012-02-10). [Link]

- Method for preparing guanidino compounds by hydrogen cyanamide.

-

Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. PubMed. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). [Link]

-

Melting point determination. [Link]

-

Determination of p K a values of active pharmaceutical ingredients. Semantic Scholar. [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

-

On-line Software. Virtual Computational Chemistry Laboratory. [Link]

-

Summary of solubility measurement protocols of each company before harmonization. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Melting point determination. SSERC. [Link]

-

Melting Point Determination Guide | PDF. Scribd. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Physicochemical Properties Prediction Service. CD ComputaBio. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022-04-07). [Link]

Sources

- 1. 1208081-80-4|Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate|BLD Pharm [bldpharm.com]

- 2. acdlabs.com [acdlabs.com]

- 3. On-line Software [vcclab.org]

- 4. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. scribd.com [scribd.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. semanticscholar.org [semanticscholar.org]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. snscourseware.org [snscourseware.org]

- 23. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 24. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 25. Guanidine synthesis by guanylation [organic-chemistry.org]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 28. CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide - Google Patents [patents.google.com]

- 29. Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, a molecule of significant interest in medicinal chemistry. By integrating foundational chemical principles with practical, field-proven insights, this document serves as a vital resource for professionals engaged in drug discovery and development. We will delve into its molecular structure, propose a robust synthetic pathway, outline a thorough characterization workflow, and explore its potential therapeutic applications, all grounded in authoritative scientific literature.

Introduction: The Convergence of Two Privileged Scaffolds

At the heart of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate lies the fusion of two "privileged" structural motifs in medicinal chemistry: the piperidine ring and the guanidinium group. The piperidine scaffold is a ubiquitous heterocyclic amine present in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability[1][2][3]. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-cancer, and anti-diabetic effects[1].

The guanidinium group, the functional component of the amino acid arginine, is a highly basic moiety that is protonated under physiological conditions. This positive charge allows it to engage in strong electrostatic interactions and hydrogen bonding with biological targets like proteins and nucleic acids[4][5]. Guanidine-containing compounds have shown promise as antimicrobial agents, enzyme inhibitors, and modulators of ion channels[5][6][7]. The strategic combination of these two pharmacophores in Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate suggests a molecule with significant potential for targeted therapeutic intervention.

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is characterized by a central piperidine ring. An ethyl carboxylate group is attached at the 4-position, and a carbamimidoyl (guanidinyl) group is bonded to the piperidine nitrogen. The compound is typically supplied as an acetate salt, which enhances its stability and solubility.

Chemical Structure:

Figure 1: 2D Molecular Structure of Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate.

A summary of its key physicochemical properties is provided in the table below. Note that some of these values may be computationally predicted due to the limited availability of experimental data.

| Property | Value | Source |

| CAS Number | 1208081-80-4 | [8] |

| Molecular Formula | C11H21N3O4 | [8] |

| Molecular Weight | 259.30 g/mol | [8] |

| IUPAC Name | Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate | |

| SMILES | O=C(C1CCN(C(N)=N)CC1)OCC.CC(O)=O | [8] |

| Predicted LogP | 0.8 | |

| Predicted pKa | ~12.5 (guanidinium group) | |

| Predicted Solubility | Soluble in water and polar organic solvents |

Proposed Synthesis Protocol

Rationale for the Synthetic Approach

The key transformation is the introduction of the carbamimidoyl (guanidinyl) group onto the piperidine nitrogen. This is a common reaction in medicinal chemistry, and several reagents have been developed for this purpose[4][9]. A widely used and effective method is the use of a protected pyrazole-1-carboxamidine derivative, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection. This approach offers high yields and avoids harsh reaction conditions.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(N,N'-di-Boc-carbamimidoyl)piperidine-4-carboxylate

-

Reaction Setup: To a solution of Ethyl piperidine-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Deprotection to Yield Ethyl 1-carbamimidoylpiperidine-4-carboxylate Acetate

-

Reaction Setup: Dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).

-

Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. The deprotection is typically rapid and can be monitored by TLC or LC-MS.

-

Work-up and Salt Formation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. To form the acetate salt, dissolve the resulting residue in a minimal amount of a suitable solvent like methanol and add an equivalent of acetic acid. The final product can be isolated by precipitation with a non-polar solvent like diethyl ether or by lyophilization.

Synthetic Workflow Diagram

Figure 2: Proposed synthetic workflow for Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

Figure 3: A comprehensive workflow for the analytical characterization of the target molecule.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the piperidine ring (a series of multiplets), and protons of the guanidinium group (a broad singlet). The acetate counter-ion will likely appear as a singlet around 1.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals would include those for the carbonyl carbon of the ester, the carbons of the piperidine ring, the ethyl group carbons, and the unique carbon of the guanidinium group.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H bonds of the guanidinium group, the C=O stretch of the ester, and C-N and C-O bond vibrations.

Potential Biological Activity and Therapeutic Applications

The unique structural features of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate suggest several potential therapeutic applications. The positively charged guanidinium group can facilitate interactions with negatively charged residues in enzyme active sites or on the surface of cell membranes.

Hypothesized Mechanisms of Action

Based on the pharmacology of related compounds, potential mechanisms of action include:

-

Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, making it a potential inhibitor of enzymes that process arginine or have arginine-binding pockets, such as nitric oxide synthases or certain proteases.

-

Ion Channel Modulation: Substituted guanidines are known to interact with various ion channels, including sodium channels and NMDA receptors[6]. This molecule could potentially modulate neuronal excitability.

-

Antimicrobial Activity: The cationic nature of the molecule could lead to interactions with and disruption of bacterial cell membranes, a common mechanism for antimicrobial guanidinium compounds[7].

Potential Signaling Pathway Involvement

Should the molecule act as an NMDA receptor antagonist, it could modulate downstream signaling pathways involved in neuronal plasticity and excitotoxicity.

Figure 4: Hypothesized mechanism of action via NMDA receptor antagonism.

Safety and Handling

As with any novel chemical entity, Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, general guidelines for handling substituted guanidines and piperidines should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a molecule with considerable potential in drug discovery, primarily due to its incorporation of the pharmacologically significant piperidine and guanidinium moieties. While experimental data on this specific compound is limited, this guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications based on established chemical principles and data from analogous structures. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

-

Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. (2002). Bioorganic & Medicinal Chemistry, 10(4), 1009-18. Available from: [Link]

-

In Vitro Neuroprotection by Substituted Guanidines With Varying Affinities for the N-methyl-D-aspartate Receptor Ionophore and for Sigma Sites. (1994). Journal of Pharmacology and Experimental Therapeutics, 269(2), 654-62. Available from: [Link]

-

Biocide and toxicological properties of synthesized guanidine containing polymer and their structure. (2020). Journal of the Serbian Chemical Society, 85(8), 1083-1095. Available from: [Link]

-

In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). International Journal of Environmental Research and Public Health, 17(18), 6889. Available from: [Link]

-

Guanidines from 'toxic substances' to compounds with multiple biological applications--detailed outlook on synthetic procedures employed for the synthesis of guanidines. (2015). Bioorganic Chemistry, 59, 39-79. Available from: [Link]

- WO 2016/071792 A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. (2016). Google Patents.

-

Provisional Peer-Reviewed Toxicity Values for Guanidine Compounds. (2014). U.S. Environmental Protection Agency. Available from: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), a131-a145. Available from: [Link]

-

Ethyl 4-amino-1-piperidinecarboxylate. PubChem. Available from: [Link]

-

Ethyl 4-piperidinecarboxylate. PubChem. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. Available from: [Link]

-

Ethyl 4-oxo-1-piperidinecarboxylate. PubChem. Available from: [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments, (115), 54558. Available from: [Link]

- WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. (2016). Google Patents.

-

Ethyl piperidine-4-carboxylate. NIST WebBook. Available from: [Link]

-

Chemical and pharmacological significance of natural guanidines from marine invertebrates. (2011). Current Medicinal Chemistry, 18(13), 1966-85. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. Available from: [Link]

- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (2009). Google Patents.

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemistryMedChem, 14(15), 1533-1546. Available from: [Link]

Sources

- 1. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

- 2. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 5. julac-hkust.primo.exlibrisgroup.com [julac-hkust.primo.exlibrisgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Identify chemical substances | CAS SciFinder [cas.org]

- 9. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a guanidine-containing compound with potential applications in pharmaceutical development, particularly as a synthetic intermediate. A thorough understanding of its structure and purity is paramount for its effective use. This technical guide provides a detailed exploration of the spectroscopic techniques essential for the characterization of this molecule. While direct, publicly available spectra for this specific salt are limited, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a predictive and practical framework for its analysis. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering insights into expected spectral features and robust protocols for data acquisition and interpretation.

Introduction: The Structural Significance of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate comprises a substituted piperidine core, a structure prevalent in many biologically active compounds. The introduction of the carbamimidoyl (guanidinyl) group at the 1-position significantly influences the molecule's basicity and potential for hydrogen bonding, critical features for molecular interactions in biological systems. The ethyl carboxylate at the 4-position provides a handle for further synthetic modifications. The acetate counter-ion completes the salt form, which often enhances stability and solubility.

Accurate spectroscopic characterization is non-negotiable for ensuring the identity, purity, and structural integrity of this compound in any research or development pipeline. This guide is structured to provide both the theoretical basis for spectroscopic analysis and the practical steps for its execution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, both ¹H (proton) and ¹³C (carbon-13) NMR will provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The following table outlines the predicted chemical shifts (δ) for the key protons in the molecule, based on data from similar structures such as ethyl 4-piperidinecarboxylate and related guanidinium salts.[1][2][3] The acetate counter-ion is expected to show a sharp singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carbamimidoyl (-C(=NH₂)NH₂) | 7.0 - 8.5 | Broad singlet | 4H | Chemical shift and peak shape are highly dependent on solvent and concentration due to proton exchange. |

| Piperidine (H2, H6 - axial & equatorial) | 3.8 - 4.2 (equatorial), 3.0 - 3.4 (axial) | Multiplets | 4H | Protons adjacent to the guanidinium nitrogen are significantly deshielded. |

| Ethyl ester (-OCH₂CH₃) | 4.0 - 4.2 | Quartet (q) | 2H | Coupled to the methyl protons. |

| Piperidine (H4) | 2.5 - 2.8 | Multiplet (tt) | 1H | Coupled to adjacent methylene protons. |

| Piperidine (H3, H5 - axial & equatorial) | 1.8 - 2.2 | Multiplets | 4H | Complex overlapping signals. |

| Acetate (CH₃COO⁻) | ~1.9 | Singlet (s) | 3H | A sharp, distinct peak characteristic of the acetate anion.[4] |

| Ethyl ester (-OCH₂CH₃) | 1.2 - 1.3 | Triplet (t) | 3H | Coupled to the methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Ester Carbonyl (-COO-) | 173 - 176 | The least shielded carbon in the ester group. |

| Acetate Carbonyl (-COO⁻) | 175 - 180 | Chemical shift can vary with solvent. |

| Carbamimidoyl (-C(=NH)NH₂) | 157 - 160 | Characteristic chemical shift for a guanidinium carbon. |

| Ethyl ester (-OCH₂) | 60 - 62 | Methylene carbon of the ethyl group. |

| Piperidine (C2, C6) | 45 - 50 | Carbons adjacent to the nitrogen. |

| Piperidine (C4) | 40 - 43 | The carbon bearing the ester group. |

| Piperidine (C3, C5) | 28 - 32 | Methylene carbons of the piperidine ring. |

| Acetate (CH₃-) | 20 - 25 | Methyl carbon of the acetate anion. |

| Ethyl ester (-CH₃) | 14 - 15 | The most shielded carbon in the molecule. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the exchangeable protons of the guanidinium group may not be visible in D₂O.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Expected Mass Spectral Data

For Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, electrospray ionization (ESI) in positive ion mode is the most suitable technique.

-

Molecular Ion: The primary ion observed will be the protonated cation [M+H]⁺, corresponding to Ethyl 1-carbamimidoylpiperidine-4-carboxylate.

-

Molecular Formula of Cation: C₉H₁₈N₃O₂⁺

-

Exact Mass: 199.1399

-

Expected m/z in high-resolution MS: 200.1472 ([M+H]⁺)

-

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion (m/z 200.1) would likely lead to characteristic fragment ions. The fragmentation of acetate anions upon CID can also be studied, which often involves decarboxylation.[5]

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight of the cation and analyze its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

-

Instrument Setup (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

MS¹ Scan (Full Scan):

-

Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500) to identify the [M+H]⁺ ion.

-

-

MS² Scan (Tandem MS):

-

Select the [M+H]⁺ ion (m/z 200.1) as the precursor ion.

-

Apply collision energy to induce fragmentation and acquire the product ion spectrum.

-

-

Data Analysis:

-

Compare the observed exact mass from the MS¹ scan to the calculated theoretical mass.

-

Analyze the fragmentation pattern in the MS² spectrum to support the proposed structure.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Frequencies

The IR spectrum of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate will exhibit characteristic absorption bands for its various functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Guanidinium) | 3100 - 3400 | Strong, Broad | Multiple overlapping bands from NH and NH₂ groups. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | From the piperidine ring and ethyl group. |

| C=O Stretch (Ester) | 1725 - 1745 | Strong, Sharp | A key, easily identifiable peak.[6] |

| C=N Stretch (Guanidinium) | 1640 - 1680 | Strong | Characteristic of the imine bond in the guanidinium group. |

| N-H Bend | 1580 - 1650 | Medium-Strong | Overlaps with the C=N stretch. |

| C-O Stretch (Ester) | 1150 - 1250 | Strong | Two bands are typically observed. |

| O-C=O Bend (Acetate) | 610 - 700 | Medium-Broad | Characteristic of the carboxylate anion. |

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Label the major absorption peaks in the spectrum.

-

Correlate the observed absorption frequencies with known functional group vibrations.

-

Conclusion

The spectroscopic characterization of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate requires a multi-faceted approach, with NMR, MS, and IR spectroscopy each providing complementary and essential pieces of structural information. This guide has provided a predictive framework based on established spectroscopic principles and data from analogous compounds. For any researcher working with this molecule, the protocols and expected data presented herein offer a robust starting point for rigorous structural verification and purity assessment, ensuring the integrity of their scientific endeavors. The synthesis of data from these techniques will provide a comprehensive and trustworthy characterization of the molecule.

References

-

ChemWhat. (n.d.). Abiraterone Impurity 7. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Diethylboryl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-ethylpiperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

-

ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

PMC - NIH. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

PubMed. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... Retrieved from [Link]

-

PMC - PubMed Central. (2025). Buffer 4‐Ethylmorpholinium/Acetate: Exploring a New Alternative Buffer for Native Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ACG Publications. (n.d.). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Retrieved from [Link]

Sources

- 1. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 4. Ethyl acetate(141-78-6) 1H NMR [m.chemicalbook.com]

- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl Acetate [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate, focusing on its solubility and stability. As a molecule of interest in pharmaceutical development, a thorough understanding of these characteristics is paramount for formulation design, storage, and ensuring therapeutic efficacy and safety. This document is structured to provide not only procedural details but also the scientific rationale underpinning the experimental design, reflecting a field-proven approach to compound characterization.

Introduction to the Molecule: A Structural Perspective

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a multifaceted molecule featuring several key functional groups that dictate its chemical behavior. A prudent analysis of its structure is the first step in predicting its properties.

-

The Guanidinium Moiety: The carbamimidoyl group, protonated as a guanidinium ion, is a strong base with a pKa typically around 12.5.[1] This feature suggests a high degree of aqueous solubility, particularly in acidic to neutral pH, due to its ionic nature. The guanidinium ion's positive charge is delocalized through resonance, contributing to its stability.[2]

-

The Ethyl Ester: The ethyl carboxylate group introduces a lipophilic character to the molecule and is a primary site for potential hydrolytic degradation, especially under acidic or basic conditions.[3][4]

-

The Piperidine Ring: This saturated heterocyclic amine can be susceptible to oxidation.[5] Its conformational flexibility can also influence crystal packing and, consequently, solubility.

-

The Acetate Counter-ion: As the salt form, acetate influences the solid-state properties and initial pH of the compound in solution.

Understanding these structural components allows for a hypothesis-driven approach to the experimental investigation of solubility and stability.

Solubility Profile: A Foundation for Formulation

Determining the solubility of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in various solvents is a critical early-stage development activity. The high polarity imparted by the guanidinium group suggests good solubility in polar solvents.[6]

Predicted Solubility Hierarchy

Based on the structure, a predicted qualitative solubility ranking is as follows:

-

High Solubility: Water, Methanol, Dimethyl Sulfoxide (DMSO)

-

Low to Insoluble: Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane

Quantitative Solubility Data

The following table should be populated with experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | HPLC-UV | |

| pH 1.2 Buffer | 25 | HPLC-UV | |

| pH 6.8 Buffer | 25 | HPLC-UV | |

| Methanol | 25 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV | |

| Isopropanol | 25 | HPLC-UV | |

| Acetonitrile | 25 | HPLC-UV | |

| Ethyl Acetate | 25 | HPLC-UV |

Experimental Protocol for Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of the target compound.

Objective: To quantify the solubility of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate in a range of pharmaceutically relevant solvents.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent.

-

Ensure enough solid is present to maintain saturation even after some dissolves.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV method.

-

Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Ensuring Compound Integrity

The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[9][10]

Potential Degradation Pathways

-

Hydrolysis:

-

Ester Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.[11][12] This is often a primary degradation pathway for ester-containing drugs.

-

Guanidinium Hydrolysis: Guanidinium groups can be susceptible to hydrolysis under strongly basic conditions, which can lead to the formation of urea and other degradation products.[13]

-

-

Oxidation: The piperidine ring, particularly the tertiary amine, is a potential site for oxidation, which could lead to the formation of N-oxides or ring-opened products.[5]

-

Photodegradation: Exposure to UV or visible light can induce photolytic degradation, especially in compounds with chromophores or in the presence of photosensitizers.[14]

-

Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for various degradation reactions.[15]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 mins, 1, 2, 4 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation (Solution): Heat the stock solution at 80°C for a specified time.

-

Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for a specified time.

-

Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis:

-

At each time point, withdraw a sample.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples alongside an unstressed control sample using a stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all its degradation products.[16][17][18][19]

Key Considerations for Method Development:

-

Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve polar and non-polar compounds.

-

Detection: UV detection is suitable if the compound and its degradants have a chromophore. If not, alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) may be required.[20][21]

-

Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess the peak purity of the parent compound in the presence of its degradants, confirming that the chromatographic peak is not co-eluting with any impurities.

Conclusion

References

- Kinetic studies in ester hydrolysis. (n.d.). Accessed January 19, 2026.

- HPLC Methods for analysis of Guanidine. (n.d.).

- Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (1956). 32. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Journal of the Chemical Society (Resumed), 170.

- HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Accessed January 19, 2026.

- A Robust HPLC-UV Method for the Analysis of Guanidine Deriv

- Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (n.d.).

- Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (1966). Bulletin of the Chemical Society of Japan, 39(9), 1833-1839.

- Karl, M., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(25), 5545-5557.

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2018).

- Guanidine analyzed with HPLC- AppNote. (n.d.). MicroSolv. Accessed January 19, 2026.

- Guanidine HCl. (n.d.). APExBIO. Accessed January 19, 2026.

- Mason, P. E., et al. (2003). The hydration structure of guanidinium and thiocyanate ions: implications for protein stability in aqueous solution. Proceedings of the National Academy of Sciences, 100(8), 4557-4561.

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.).

- Guanidine hydrochloride. (n.d.). Solubility of Things. Accessed January 19, 2026.

- KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. (2018).

- Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. (2024, February 25). YouTube.

- Guanidinium chloride. (2020, February 18). Sciencemadness Wiki.

- Process for preparing guanidine hydrochloride. (n.d.).

- Guanidine. (2025, October 13). Sciencemadness Wiki.

- Stability of bicyclic guanidine superbases and their salts in water. (2025, February 13). PubMed Central.

- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022, November).

- How to detection the gunidine hydrochloride by HPLC?? (2018, January 9).

- Degradation pathways of 1-Piperidinepentanoic acid and prevention. (2025). Benchchem.

- What are the stability characteristics of guanidine salts? (2025, November 27). Blog.

- The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers. (2025). Benchchem.

- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.

- Evaluation of isothermal kinetics of the thermal decomposition of guanidine nitr

- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). PubMed.

- Research On Thermal Stability Of Typical Guanidine Compounds. (2018, June 8). Globe Thesis.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.

- Differential Thermal Analysis and Thermogravimetry of Some Salts of Guanidine and Related Compounds. (n.d.).

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).

- Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (n.d.). SciELO.

- Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Accessed January 19, 2026.

- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Accessed January 19, 2026.

- Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (n.d.). Scholars Middle East Publishers.

- A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023, September 9). PubMed.

- Ethyl 4-aminopiperidine-4-carboxylate. (n.d.). PubChem. Accessed January 19, 2026.

- QSAR study of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl) pyrimidine-5-carboxylate: an inhibitor of AP-1 and NF-kappa B mediated gene expression based on support vector machines. (2003). PubMed.

-

3D QSAR-based design and liquid phase combinatorial synthesis of 1,2-disubstituted benzimidazole-5-carboxylic acid and 3-substituted-5H-benzimidazo[1,2-d][1][3]benzodiazepin-6(7H)-one derivatives as anti-mycobacterial agents. (n.d.). NIH.

- Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W

- Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. (n.d.). PubChem. Accessed January 19, 2026.

- Piperidine. (n.d.). PubChem. Accessed January 19, 2026.

- Japanese researchers develop strong, biodegradable plastic from plant cellulose. (2026, January 13).

Sources

- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]

- 9. biomedres.us [biomedres.us]

- 10. acdlabs.com [acdlabs.com]

- 11. uv.es [uv.es]

- 12. researchgate.net [researchgate.net]

- 13. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ycdehongchem.com [ycdehongchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. scielo.br [scielo.br]

- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 19. saudijournals.com [saudijournals.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]

Commercial Availability and Technical Profile of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and characterization of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate (CAS No. 1208081-80-4). This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development. We will delve into the procurement of this reagent, outline a probable synthetic route based on established chemical principles, discuss analytical quality control methodologies, and explore its potential applications as a building block in pharmaceutical research.

Commercial Availability and Procurement

Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate is a specialized chemical intermediate available from a select number of suppliers. Our investigation has confirmed its listing in the catalog of BLD Pharm, a global supplier of research chemicals.[1]

Table 1: Commercial Supplier and Product Specifications

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| BLD Pharm | Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate | 1208081-80-4 | C11H21N3O4 | Analytical data including NMR, HPLC, and LC-MS are available upon request from the supplier.[1] |

For procurement, researchers are advised to directly contact the supplier for lead times, pricing, and available purity grades. Given its specific nature, this compound is likely synthesized on demand or stocked in limited quantities.

Synthetic Pathway and Methodologies

Starting Material: Ethyl 4-piperidinecarboxylate

The precursor, Ethyl 4-piperidinecarboxylate (also known as Ethyl isonipecotate), is a widely available and relatively inexpensive starting material.[2] Its synthesis is well-documented and typically involves the esterification of 4-piperidinecarboxylic acid. A common method is the Fischer esterification, where the carboxylic acid is refluxed in ethanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[3]

Step 2: Guanidinylation

The key transformation is the introduction of the carbamimidoyl (amidinyl) group onto the piperidine nitrogen. This can be achieved through various guanidinylating reagents. A common and effective method involves the use of a pyrazole-carboxamidine derivative, such as 1H-Pyrazole-1-carboxamidine hydrochloride, in the presence of a base.

Experimental Protocol: Proposed Synthesis of Ethyl 1-carbamimidoylpiperidine-4-carboxylate acetate

Materials:

-

Ethyl 4-piperidinecarboxylate

-

1H-Pyrazole-1-carboxamidine hydrochloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of Ethyl 4-piperidinecarboxylate (1.0 eq) in DMF, add triethylamine (2.5 eq).

-

Stir the solution at room temperature and add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of Ethyl 1-carbamimidoylpiperidine-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-